molecular formula C12H13F3OSi B14030671 Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane

Cat. No.: B14030671
M. Wt: 258.31 g/mol
InChI Key: OMLZFVWWDCJWNG-UHFFFAOYSA-N
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Description

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is a chemical compound that features a trifluoromethoxy group attached to a phenylethynyl moiety, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane typically involves the reaction of 2-trifluoromethoxy-phenylethynyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its effects involves its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in the design of bioactive molecules. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-(2-trifluoromethoxy-phenylethynyl)-cyclohexanol
  • 3-(2-Trifluoromethoxy-phenylethynyl)-phenylamine

Uniqueness

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is unique due to the presence of both the trifluoromethoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C12H13F3OSi

Molecular Weight

258.31 g/mol

IUPAC Name

trimethyl-[2-[2-(trifluoromethoxy)phenyl]ethynyl]silane

InChI

InChI=1S/C12H13F3OSi/c1-17(2,3)9-8-10-6-4-5-7-11(10)16-12(13,14)15/h4-7H,1-3H3

InChI Key

OMLZFVWWDCJWNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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